![molecular formula C12H14ClN3O2 B1435631 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride CAS No. 1803601-54-8](/img/structure/B1435631.png)
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The yield of such reactions can be quite high, reaching up to 92% .Molecular Structure Analysis
The molecular structure of “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride” is characterized by the presence of a 1,3,4-oxadiazol ring attached to a morpholine ring . The InChI code for this compound is 1S/C12H13N3O2.ClH/c1-2-4-9 (5-3-1)11-14-15-12 (17-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride” include a molecular weight of 267.71 , a melting point of 181-183°C . It is a powder at room temperature .Scientific Research Applications
Anticancer Research
This compound has shown promise in anticancer studies. It has been used to evaluate the structure-activity relationship in the development of new anticancer agents . The compound’s ability to interact with cancer cell lines is assessed using techniques like the MTT assay, which measures the activity of mitochondrial enzymes .
Antimicrobial Applications
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. They have been compared to reference drugs like amoxicillin and fluconazole, showing comparable results in inhibiting bacterial and fungal strains such as T. harzianum and A. niger .
Biotechnology
In biotechnological research, the compound has been utilized in the study of SARS-CoV-2 antibodies as a potential viral entry inhibitor . This suggests its utility in developing therapeutic agents against viral infections.
Pharmacology
Pharmacological studies have explored the use of this compound in the synthesis of molecules with potential antimicrobial activities. It serves as a precursor in the synthesis of various pharmacologically active molecules .
Materials Science
The compound’s derivatives have been investigated for their potential use in materials science. For instance, they have been considered as structural analogs for the development of new dyes and materials with specific optical properties .
Environmental Science
In environmental science, the compound has been part of studies aimed at creating new fungicides. Its derivatives have been tested against plant pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani, showing moderate inhibition activity .
Future Directions
The future directions for research on “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by oxadiazole derivatives, these compounds may have potential applications in the development of new therapeutic agents .
Mechanism of Action
Target of Action
Oxadiazole derivatives, to which this compound belongs, have been recognized as promising scaffolds in medicinal chemistry . They have shown a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.
Mode of Action
Oxadiazole derivatives have been reported to exhibit their anticancer activity by interacting with cancer cell lines . The interaction of these compounds with their targets leads to changes that result in their therapeutic effects.
Biochemical Pathways
Oxadiazole derivatives have been reported to influence a variety of biochemical pathways due to their wide range of biological activities . The downstream effects of these pathways contribute to the overall therapeutic effect of these compounds.
Result of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that these compounds can induce a variety of molecular and cellular changes.
properties
IUPAC Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-15-12(17-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISHVKFAPIUKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NN=C(O2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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